2,4-Dibromobenzene-1,3-diol
Overview
Description
2,4-Dibromobenzene-1,3-diol is an organic compound with the molecular formula C6H4Br2O2 It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and two hydroxyl groups are substituted at the 1st and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromobenzene-1,3-diol typically involves the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the dibrominated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromobenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding benzene diol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the bromine atoms.
Major Products
Oxidation: Formation of dibromoquinones.
Reduction: Formation of benzene-1,3-diol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2,4-Dibromobenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromobenzene-1,3-diol involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
Uniqueness
2,4-Dibromobenzene-1,3-diol is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential applications compared to other dibromobenzene isomers. The specific positioning of these functional groups allows for unique interactions and reactions that are not possible with other isomers.
Biological Activity
2,4-Dibromobenzene-1,3-diol, also known as phloroglucinol dibromide, is a brominated derivative of benzene with potential biological activities. Its molecular structure features two bromine atoms at the 2 and 4 positions and hydroxyl groups at the 1 and 3 positions. This compound has garnered interest due to its possible applications in pharmacology and toxicology.
- Molecular Formula : C6H4Br2O3
- Molecular Weight : Approximately 283.90 g/mol
- CAS Number : 84743-75-9
- PubChem CID : 14339091
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in contexts such as neuroprotection and anti-inflammatory effects.
Enzyme Inhibition
The compound has demonstrated the capacity to inhibit specific cytochrome P450 enzymes, notably CYP2C9 and CYP3A4. These enzymes are crucial for drug metabolism, suggesting that this compound could influence pharmacokinetics and drug interactions .
Toxicological Studies
Limited studies have been conducted to assess the toxicity of this compound. Preliminary findings suggest that exposure can lead to behavioral changes in aquatic organisms. For instance, research involving water bugs showed a decrease in movement after exposure to the compound over time .
Case Study: Behavioral Impact on Aquatic Organisms
A study investigated the effects of this compound on various aquatic insects. The following observations were noted:
Exposure Time (minutes) | Observed Behavior Change |
---|---|
0 | Normal Movement |
30 | Slight Decrease |
60 | Significant Slowdown |
>60 | Exponential Response Decrease |
This data indicates that prolonged exposure may adversely affect locomotion and overall vitality in these organisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key characteristics:
Compound Name | Molecular Formula | CYP2C9 Inhibitor | CYP3A4 Inhibitor | Antioxidant Activity |
---|---|---|---|---|
This compound | C6H4Br2O3 | Yes | Yes | Yes |
2-Bromobenzene-1,4-diol | C6H5BrO2 | No | No | Moderate |
2,5-Dibromobenzene-1,4-diol | C6H4Br2O2 | Yes | No | Low |
This table illustrates that while some compounds may share structural similarities, their biological activities can vary significantly.
Properties
IUPAC Name |
2,4-dibromobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBVPWXWXQOUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284363 | |
Record name | 2,4-Dibromobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18011-67-1 | |
Record name | 2,4-Dibromoresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018011671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC36933 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dibromobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIBROMORESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6590457FP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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